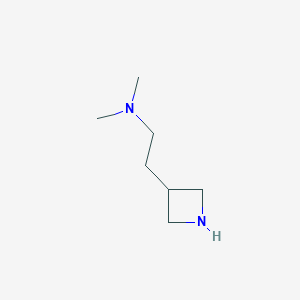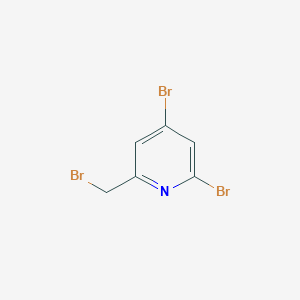
2,4-Dibromo-6-(bromomethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dibromo-6-(bromomethyl)pyridine: is a brominated pyridine derivative with the molecular formula C6H3Br3N . This compound is characterized by the presence of three bromine atoms attached to the pyridine ring, making it a highly brominated aromatic compound. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2,4-Dibromo-6-(bromomethyl)pyridine typically involves the bromination of pyridine derivatives. One common method is the bromination of 2,6-dibromopyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in a solvent like carbon tetrachloride (CCl4) at reflux temperature .
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the controlled addition of bromine to pyridine derivatives under specific reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Chemical Reactions Analysis
Types of Reactions:
2,4-Dibromo-6-(bromomethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of less brominated pyridine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Substitution Products: Depending on the nucleophile, products like azido-pyridines, thiol-pyridines, or alkoxy-pyridines are formed.
Oxidation Products: Pyridine N-oxides are the major products.
Reduction Products: Less brominated pyridine derivatives are obtained.
Scientific Research Applications
2,4-Dibromo-6-(bromomethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its bromine atoms serve as versatile functional groups for further chemical modifications.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Research into its derivatives has shown potential in the development of anti-cancer and anti-microbial agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials for electronics.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-6-(bromomethyl)pyridine involves its ability to participate in various chemical reactions due to the presence of reactive bromine atoms. These bromine atoms can undergo nucleophilic substitution, leading to the formation of new chemical bonds. The compound can also act as a precursor for the synthesis of more complex molecules, which can interact with specific molecular targets and pathways in biological systems.
Comparison with Similar Compounds
- 2,6-Dibromo-4-(bromomethyl)pyridine
- 2,6-Dibromopyridine
- 2,4,6-Tribromopyridine
Comparison:
2,4-Dibromo-6-(bromomethyl)pyridine is unique due to the specific positioning of the bromine atoms on the pyridine ring. This unique arrangement allows for distinct reactivity and selectivity in chemical reactions compared to other brominated pyridine derivatives. For example, 2,6-Dibromopyridine lacks the bromomethyl group, which significantly alters its chemical behavior and applications.
Properties
Molecular Formula |
C6H4Br3N |
|---|---|
Molecular Weight |
329.81 g/mol |
IUPAC Name |
2,4-dibromo-6-(bromomethyl)pyridine |
InChI |
InChI=1S/C6H4Br3N/c7-3-5-1-4(8)2-6(9)10-5/h1-2H,3H2 |
InChI Key |
NVDMFCAXDJQEMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CBr)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


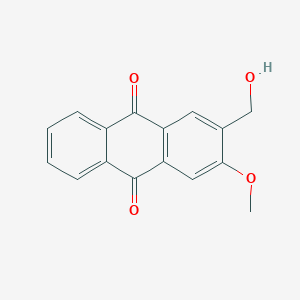

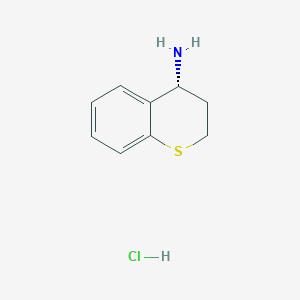

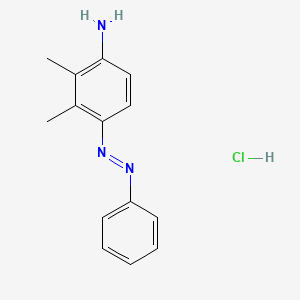
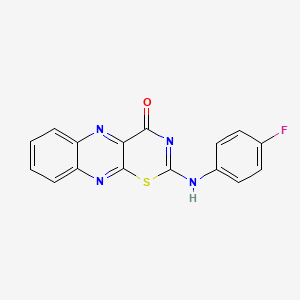
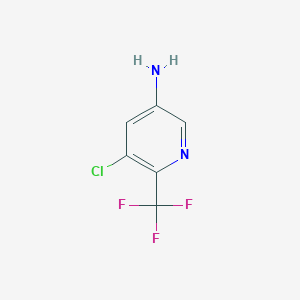


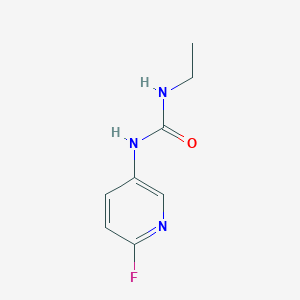
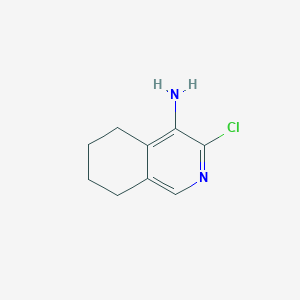
![5-tert-Butyl3a-ethylhexahydropyrrolo[3,4-b]pyrrole-3a,5(1H)-dicarboxylate](/img/structure/B13141875.png)

